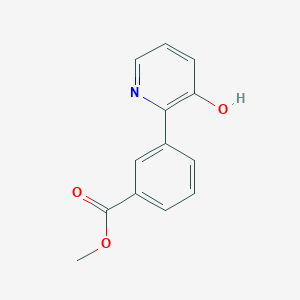

Methyl 3-(3-hydroxypyridin-2-yl)benzoate

Description

Contextualization within Heterocyclic Chemistry and Pyridine (B92270) Scaffold Research

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, forms the bedrock for a vast array of pharmaceuticals, agrochemicals, and materials. Among the myriad of heterocyclic structures, the pyridine scaffold, a six-membered ring containing one nitrogen atom, holds a privileged position. nih.gov Pyridine and its derivatives are ubiquitous in nature and are central to numerous clinically approved drugs, demonstrating a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov

The 3-hydroxypyridine (B118123) moiety, in particular, is a key pharmacophore found in various natural products and therapeutically active molecules. dergipark.org.tr Derivatives of 3-hydroxypyridine have been investigated for their potential as neuroprotective agents, antioxidants, and inhibitors of various enzymes. dergipark.org.tr The presence of the hydroxyl group at the 3-position of the pyridine ring significantly influences the electronic properties and biological activity of the molecule.

Chemical Structure and its Potential for Advanced Molecular Design

The chemical structure of Methyl 3-(3-hydroxypyridin-2-yl)benzoate is characterized by the fusion of a 3-hydroxypyridine ring with a methyl benzoate (B1203000) group at the 2-position of the pyridine. This unique arrangement of functional groups offers considerable potential for advanced molecular design.

The 3-hydroxypyridine ring can act as a versatile scaffold, with the hydroxyl group serving as a hydrogen bond donor and acceptor, and a potential site for further functionalization. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding and coordination with metal ions. The methyl benzoate group, an ester, introduces a planar aromatic ring and a carbonyl group, which can engage in various non-covalent interactions such as π-π stacking and dipole-dipole interactions. The ester functionality itself can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification or for modulating the compound's physicochemical properties.

The relative orientation of the two aromatic rings and the positioning of the hydroxyl and ester groups create a specific three-dimensional shape and electronic distribution, which are critical for molecular recognition and biological activity. This intricate architecture allows for the systematic modification of the molecule to fine-tune its properties for specific applications in medicinal chemistry and materials science.

Below is a table summarizing some of the key predicted physicochemical properties of this compound hydrochloride, the hydrochloride salt of the compound of interest.

| Property | Predicted Value |

| Molecular Formula | C13H12ClNO3 |

| Molecular Weight | 265.7 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 265.050571 g/mol |

| Monoisotopic Mass | 265.050571 g/mol |

| Topological Polar Surface Area | 69.9 Ų |

| Heavy Atom Count | 18 |

| Formal Charge | 0 |

| Complexity | 299 |

Data obtained from computational predictions.

Overview of Current Research Landscape Pertaining to Hydroxypyridine-Benzoate Architectures

While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader field of hydroxypyridine and pyridine-benzoate architectures is an active area of investigation.

Research into 3-hydroxypyridine derivatives has yielded compounds with a wide range of biological activities. For instance, some have been explored as inhibitors of metalloenzymes, leveraging the chelating ability of the hydroxypyridine scaffold. mdpi.com Others have shown promise as antimicrobial and antioxidant agents. dergipark.org.tr The synthesis of various substituted 3-hydroxypyridines is a topic of ongoing research, with methodologies being developed to allow for the creation of diverse libraries of these compounds for biological screening. researchgate.netrsc.org

Similarly, molecules incorporating both pyridine and benzoate moieties have been the subject of synthetic and medicinal chemistry studies. These architectures are often designed as bioisosteres of other known active compounds or as novel scaffolds to interact with specific biological targets. The combination of the two fragments can lead to compounds with improved pharmacokinetic properties or novel mechanisms of action.

Rationale for In-Depth Academic Investigation of this compound

The unique structural features of this compound provide a strong rationale for its detailed academic investigation. The combination of a biologically relevant 3-hydroxypyridine scaffold with a synthetically versatile methyl benzoate group makes it an attractive target for several areas of chemical research.

In medicinal chemistry , this compound could serve as a foundational scaffold for the development of new therapeutic agents. The 3-hydroxypyridine moiety is a known pharmacophore, and its combination with the benzoate group could lead to novel inhibitors of enzymes such as kinases or histone deacetylases, which are important targets in cancer therapy. Furthermore, the molecule's potential to chelate metal ions could be exploited in the design of agents for neurodegenerative diseases or as antimicrobial compounds.

In materials science , the rigid, planar structure of the molecule, coupled with its potential for hydrogen bonding and π-π stacking, suggests that it could be a valuable building block for the construction of supramolecular assemblies and functional organic materials. Derivatives of this compound could exhibit interesting photophysical properties, making them candidates for applications in organic electronics.

In synthetic chemistry , the development of efficient and scalable synthetic routes to this compound and its analogues is a worthy challenge. Such methods would not only provide access to this specific compound but could also be applied to the synthesis of a wider range of substituted biaryl compounds containing the 3-hydroxypyridine motif.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-hydroxypyridin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-5-2-4-9(8-10)12-11(15)6-3-7-14-12/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKYLTKWTOKMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682918 | |

| Record name | Methyl 3-(3-hydroxypyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-06-8 | |

| Record name | Methyl 3-(3-hydroxypyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Reaction Pathways for Methyl 3 3 Hydroxypyridin 2 Yl Benzoate

Retrosynthetic Analysis for the Convergent Construction of the Pyridine-Benzoate Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. fiveable.meamazonaws.comyoutube.com For Methyl 3-(3-hydroxypyridin-2-yl)benzoate, the most logical disconnection is the C-C single bond connecting the pyridine (B92270) and benzoate (B1203000) rings. This biaryl linkage is a prime candidate for disconnection as numerous reliable methods exist for its formation. numberanalytics.comfiveable.me

The corresponding synthetic equivalents, or reagents, for these synthons would be a 2-halo-3-hydroxypyridine (electrophile) and a (3-(methoxycarbonyl)phenyl)boronic acid (nucleophile) for a Suzuki-Miyaura coupling, or a 2-(organozinc) 3-hydroxypyridine (B118123) (nucleophile) and a methyl 3-halobenzoate (electrophile) for a Negishi coupling.

Precursor Synthesis and Functionalization of Pyridine and Benzoate Moieties

The success of the convergent synthesis relies on the efficient preparation of the two key building blocks, each bearing the necessary functional groups for the subsequent coupling reaction.

The 3-hydroxypyridine framework is a common motif in various natural products. thieme-connect.com Its synthesis and functionalization are well-documented. One approach involves the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles, which provides a direct, single-step route to polysubstituted 3-hydroxypyridine scaffolds. rsc.org Another method for creating substituted 3-hydroxypyridines utilizes a hetero-Diels-Alder reaction of 1-azadienes with alkynes, which is noted for its high regioselectivity. thieme-connect.com More recent methods describe the direct assembly of functionalized 3-hydroxypyridine N-oxides from acyclic precursors, which can then be converted to the desired 3-hydroxypyridines. acs.org

For the purpose of cross-coupling, the synthesized 3-hydroxypyridine must be functionalized at the 2-position. This typically involves introducing a halogen (e.g., bromine or chlorine) or converting the molecule into a boronic acid or ester derivative. For instance, a 2-chloro or 2-bromo-3-hydroxypyridine (B45599) serves as an excellent electrophilic partner in many cross-coupling reactions. organic-chemistry.org

The methyl benzoate moiety requires a functional group at the 3-position to enable the C-C bond formation. The synthesis of a suitable precursor, such as methyl 3-bromobenzoate or methyl 3-iodobenzoate, can be achieved through standard aromatic functionalization reactions on benzoic acid, followed by esterification.

Alternatively, a highly versatile precursor is methyl 3-boronobenzoate or its corresponding pinacol (B44631) ester. These can be prepared from the corresponding aryl halide (e.g., methyl 3-bromobenzoate) via a palladium-catalyzed reaction with a diboron (B99234) reagent. organic-chemistry.org Another strategy involves the functionalization of readily available starting materials like methyl dihydroxybenzoates. cdnsciencepub.comcdnsciencepub.com For example, methyl 2,4-dihydroxybenzoate (B8728270) can be converted into its bis(triflate), and subsequent site-selective Suzuki cross-coupling can be performed, demonstrating a method for introducing aryl groups onto a benzoate scaffold. cdnsciencepub.com

C-C and C-N Bond Forming Methodologies for Conjugation

With the functionalized precursors in hand, the final step is their conjugation to form the target molecule. This is primarily achieved through powerful palladium-catalyzed cross-coupling reactions.

The formation of the aryl-aryl bond between the pyridine and benzoate rings is most effectively accomplished using palladium-catalyzed cross-coupling reactions. numberanalytics.comorganic-chemistry.orgacs.org

The Suzuki-Miyaura coupling is one of the most widely used methods for biaryl synthesis due to its mild conditions and tolerance of a wide variety of functional groups. fiveable.menih.gov This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate. cdnsciencepub.com For the synthesis of this compound, this would involve reacting a 2-halo-3-hydroxypyridine with (3-(methoxycarbonyl)phenyl)boronic acid. Highly active and stable palladium-phosphine catalysts have been developed that are particularly effective for the coupling of nitrogen-containing heterocycles like pyridine. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-100 | 5-89 | cdnsciencepub.com |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | organic-chemistry.org |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | Reflux | Good | cdnsciencepub.com |

The Negishi coupling provides an alternative powerful tool for forming C-C bonds, coupling an organozinc compound with an organic halide. researchgate.netrsc.org This method is particularly useful for preparing bipyridines and other aryl-pyridines. organic-chemistry.orgorgsyn.org The required 2-pyridylzinc halide can be prepared from a 2-halopyridine and activated zinc. This organozinc reagent can then be coupled with an aryl halide, such as methyl 3-bromobenzoate, in the presence of a palladium catalyst like Pd(PPh₃)₄. organic-chemistry.org The Negishi reaction is known for its high functional group tolerance. orgsyn.org

Table 2: Representative Conditions for Negishi Coupling of Pyridine Derivatives

| Catalyst | Precursor 1 (Nucleophile) | Precursor 2 (Electrophile) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Pyridylzinc chloride | 2-Bromopyridine | THF | Room Temp | 50-98 | organic-chemistry.org |

| PdCl₂(dppf) | Alkylzinc bromide | Amino-heteroaryl chloride | THF | 66 | High | researchgate.net |

| Pd(OAc)₂ | Pyridylzinc bromide | Aryl bromide | THF | 65 | Good | researchgate.net |

Intramolecular Cyclization Pathways for Ring Formation (if applicable to derivatives)

While cross-coupling reactions are common for linking pre-formed aromatic rings, de novo synthesis of the pyridine ring system through intramolecular cyclization offers a powerful alternative for creating highly substituted derivatives. One notable strategy for forming the 3-hydroxypyridine core involves a palladium-catalyzed "anti-Wacker"-type arylative cyclization. mdpi.comresearchgate.net This method constructs the pyridine ring from acyclic precursors, allowing for the regioselective introduction of various substituents.

The process begins with the synthesis of N-propargyl-N-tosyl-aminoaldehydes, which are then subjected to a palladium(0)-catalyzed cyclization with an arylboronic acid. mdpi.com This key step forms a 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine intermediate. Subsequent oxidation of the alcohol to a ketone, followed by the elimination of p-toluenesulfinic acid, yields the final aromatic 3-hydroxypyridine ring. mdpi.comresearchgate.net This pathway is particularly valuable for diversity-oriented synthesis, as it allows a single precursor to be converted into multiple derivatives by varying the arylboronic acid. mdpi.com

Another approach in palladium catalysis involves the intramolecular hydrofunctionalization of alkenes. nih.govrsc.org By tethering a nucleophile to an alkene via a directing group, palladium(II) catalysts can control the regioselectivity of the cyclization to form specific ring sizes, even those that are typically disfavored by Baldwin's rules. nih.govrsc.org For derivatives of this compound, such a strategy could involve the cyclization of a substrate containing a tethered nitrogen or oxygen nucleophile to form a heterocyclic ring. nih.gov

Table 1: Overview of Intramolecular Cyclization for 3-Hydroxypyridine Derivatives

| Method | Key Reagents & Catalyst | Intermediate Formed | Key Features | Citations |

|---|---|---|---|---|

| "Anti-Wacker"-Type Arylative Cyclization | N-propargyl-N-tosyl-aminoaldehydes, Arylboronic acids, Pd(0) catalyst | 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine | De novo synthesis of the pyridine ring; allows for high regioselectivity and substituent diversity. | mdpi.comresearchgate.net |

Stereoselective Synthesis Approaches for Related Chiral Analogs

The synthesis of chiral analogs of this compound, where chirality might be introduced on a substituent or by creating a stereocenter leading to atropisomerism, requires precise control over stereochemistry. Several stereoselective strategies are applicable to the synthesis of such complex molecules.

One established method involves the use of chiral auxiliaries. For instance, in the synthesis of optically pure tetrahydroisoquinoline analogs, an N-Boc-3-bromoindole was added to a chiral sulfinamide, yielding a pair of separable diastereoisomers. nih.gov These diastereomers were then individually converted into the final chiral products. A similar approach could be envisioned for analogs of the target compound, where a chiral auxiliary directs the stereochemical outcome of a key bond-forming reaction.

A second powerful approach is asymmetric catalysis. This can involve transition-metal catalysts with chiral ligands or biocatalysts. Recently, hemoproteins have been engineered as biocatalysts for new-to-nature carbene transfer reactions. wpmucdn.com This has been applied to the stereoselective synthesis of pyridine-functionalized cyclopropanes from pyridotriazoles, which act as stable carbene precursors. wpmucdn.com The enzyme catalyst dictates the stereoselectivity, offering an enantiodivergent route to access different stereoisomers with high enantiomeric excess. wpmucdn.com For related chiral analogs of this compound, a similar enzymatic or chemo-catalytic asymmetric reaction could be employed to install a stereocenter with high fidelity.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The most direct and widely used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction typically couples an organoboron compound (e.g., 3-hydroxypyridin-2-ylboronic acid) with an organic halide (e.g., methyl 3-bromobenzoate). libretexts.orgresearchgate.net Optimizing this reaction is crucial for achieving high yields, minimizing impurities, and ensuring the process is viable for large-scale production.

Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent system. youtube.comnih.gov The combination of these factors can dramatically affect reaction efficiency and selectivity. youtube.com For example, ligands such as dialkylbiarylphosphines have been specifically designed to enhance the efficacy of palladium-catalyzed coupling reactions. libretexts.org

The optimization process often involves screening various conditions, as illustrated in the hypothetical table below, which is based on typical optimization studies for Suzuki-Miyaura reactions. nih.gov The selection of a weak or strong base, a protic or aprotic solvent, and the catalyst/ligand combination is critical. For instance, a tandem Suzuki-Miyaura coupling followed by an in-situ lactonization was developed for the one-step synthesis of dibenzopyranones, where conditions were optimized to achieve good to excellent yields. nih.gov Microwave-assisted synthesis can also be employed to dramatically reduce reaction times from hours to minutes, accelerating the optimization process and the production of compound libraries. nih.gov

Table 2: Example Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | PPh₃ | Cs₂CO₃ | Dioxane/H₂O | 100 | 68 |

| 3 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 85 |

| 4 | PdCl₂(dppf) (3) | (dppf) | K₂CO₃ | DMF | 90 | 75 |

This table is a representative example of a typical optimization study for Suzuki-Miyaura reactions and does not represent actual experimental data for the title compound.

Green Chemistry Principles Applied to Synthetic Protocols

Applying green chemistry principles to synthetic protocols is essential for sustainable chemical manufacturing. rroij.comresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

For the synthesis of this compound and related pyridine derivatives, several green approaches can be implemented:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as Suzuki coupling, are inherently more atom-economical than stoichiometric reactions. acs.org

Use of Safer Solvents and Reagents : Traditional syntheses often use hazardous solvents. Green chemistry encourages the use of safer alternatives, such as water or ionic liquids. rasayanjournal.co.in For example, an efficient Suzuki-Miyaura cross-coupling has been developed using a water-dispersible, recyclable nanocatalyst in an aqueous medium, eliminating the need for volatile organic solvents. nih.gov

Energy Efficiency : Microwave-assisted synthesis is a key green technology that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov This has been successfully applied to the synthesis of various pyridine derivatives, often resulting in higher yields and purer products. rasayanjournal.co.innih.gov

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled, which minimizes waste. acs.org Developing highly active and recyclable catalysts, such as the magnetic nanoparticle-supported cobalt catalyst used for C-C coupling in water, is a primary goal. nih.gov

Multicomponent Reactions (MCRs) : Designing one-pot, multicomponent reactions where three or more reactants are combined to form a product in a single step improves efficiency and reduces waste from intermediate purification steps. rasayanjournal.co.in An environmentally friendly, one-pot, four-component reaction has been used to prepare novel pyridines under microwave irradiation. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives

| Feature | Conventional Method | Green Approach | Citations |

|---|---|---|---|

| Solvent | Often uses hazardous/volatile organic solvents (e.g., DMF, Toluene). | Use of water, ethanol, or solvent-free conditions. | nih.govnih.gov |

| Energy Input | Conventional heating (e.g., oil bath) for extended periods (hours). | Microwave irradiation, reducing reaction times to minutes. | rasayanjournal.co.innih.gov |

| Reaction Type | Multi-step synthesis with isolation of intermediates. | One-pot, multicomponent reactions. | rasayanjournal.co.innih.gov |

| Waste Generation | Generates significant waste from stoichiometric reagents and solvent. | Minimizes waste through catalysis and high atom economy. | acs.orgnih.gov |

| Catalyst | Often uses homogeneous catalysts that are difficult to recover. | Use of recyclable, heterogeneous, or nanocatalysts. | nih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of Methyl 3 3 Hydroxypyridin 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For Methyl 3-(3-hydroxypyridin-2-yl)benzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides an unambiguous assignment of all proton and carbon signals and confirms the connectivity of the two aromatic rings.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum is anticipated to display signals corresponding to seven aromatic protons, one hydroxyl proton, and three methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. The protons on the benzoate (B1203000) ring are expected to exhibit splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring, while the pyridine (B92270) protons will show coupling typical of a 2,3-disubstituted pyridine. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The methyl ester protons will present as a sharp singlet.

The ¹³C NMR spectrum should reveal 13 distinct carbon signals, consistent with the molecular formula. mdpi.com The carbonyl carbon of the ester group is expected at the lowest field (most downfield), typically in the range of 165-170 ppm. The aromatic carbons will resonate between 110-160 ppm, with their specific shifts determined by the attached substituents (hydroxyl, ester, and the other aromatic ring). The methyl carbon of the ester group will appear at the highest field (most upfield), generally around 50-55 ppm.

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -OCH₃ | ~3.9 | s | -OCH₃ | ~52 |

| Py-H4 | ~7.3-7.4 | dd | C=O | ~166 |

| Py-H5 | ~7.2-7.3 | dd | Aromatic C-O | ~155 |

| Py-H6 | ~8.1-8.2 | dd | Aromatic C-N | ~145 |

| Ar-H2' | ~8.0-8.1 | t | Aromatic C-C | ~120-140 |

| Ar-H4' | ~7.8-7.9 | d | ||

| Ar-H5' | ~7.5-7.6 | t | ||

| Ar-H6' | ~7.6-7.7 | d | ||

| -OH | Variable | br s |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides initial assignments, 2D NMR experiments are essential for confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J, ³J). It would show correlations between adjacent protons on the pyridine ring (H4-H5, H5-H6) and the benzoate ring (H4'-H5', H5'-H6'). This confirms the spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons to their directly attached carbons. nih.gov This allows for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule as it shows long-range (²J, ³J, and sometimes ⁴J) correlations between protons and carbons. researchgate.net Key HMBC correlations would include:

The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

Protons on the pyridine ring (e.g., H6) to the carbon of the benzoate ring at the point of attachment (C1').

Protons on the benzoate ring (e.g., H2' and H6') to the carbon of the pyridine ring at the point of attachment (C2).

The hydroxyl proton to the adjacent carbons on the pyridine ring (C2 and C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of bond connectivity. A key NOESY correlation would be expected between the pyridine proton H6 and the benzoate proton H2', which would confirm the spatial proximity of the two rings and provide insight into the preferred conformation around the C-C single bond connecting them.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Carbonyl and Hydroxyl Signatures

The IR spectrum of this compound is expected to be dominated by absorptions from its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with broadening due to hydrogen bonding. A strong, sharp absorption band around 1720-1700 cm⁻¹ is the hallmark of the C=O stretch of the ester carbonyl group. rsc.org Additional significant peaks include C-H stretches from the aromatic rings and the methyl group (around 3100-3000 cm⁻¹ and 2950 cm⁻¹, respectively), C=C and C=N stretching vibrations within the aromatic rings (1600-1450 cm⁻¹), and strong C-O stretching vibrations for the ester and phenol (B47542) functionalities (1300-1100 cm⁻¹). nist.gov

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydroxyl) | 3400-3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (methyl) | ~2950 | Medium-Weak |

| C=O stretch (ester) | 1720-1700 | Strong, Sharp |

| C=C / C=N stretch (aromatic rings) | 1600-1450 | Medium-Strong |

| C-O stretch (ester/phenol) | 1300-1100 | Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. The Raman spectrum would be expected to show strong signals for the symmetric breathing modes of the benzene and pyridine rings. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The symmetric C-C stretching vibration of the bond connecting the two aromatic rings would also be a characteristic Raman signal, providing direct evidence of the bi-aryl linkage.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule and its fragments with high precision, which allows for the unambiguous determination of the molecular formula. For C₁₃H₁₁NO₃, the expected monoisotopic mass is 229.0739 Da. uni.lu

Electron ionization (EI) or electrospray ionization (ESI) would generate a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 229 or 230, respectively. The subsequent fragmentation pattern provides corroborating structural evidence. Key fragmentation pathways would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): Resulting in an ion at m/z 198 [M-31]⁺.

Loss of the methyl ester group (•COOCH₃): Leading to a fragment at m/z 170 [M-59]⁺.

Cleavage of the bond between the two rings: This could generate ions corresponding to the 3-hydroxypyridinyl cation (m/z 96) or the methyl 3-carboxy-phenyl cation (m/z 135).

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a common pathway for aromatic carbonyl compounds. docbrown.info

Analysis of these fragmentation patterns allows for a step-by-step reconstruction of the molecule, confirming the identity and connectivity of the constituent parts.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Interactions

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its solid-state molecular geometry and packing interactions are not available. This includes precise, experimentally determined bond lengths, bond angles, and torsional angles, as well as the specific nature of its intermolecular interactions in the crystalline form. While the molecular formula is known to be C₁₃H₁₁NO₃, and its structure is confirmed through its presence in chemical databases uni.lu, the definitive three-dimensional arrangement in the solid state awaits experimental elucidation.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without experimental crystallographic data, a definitive analysis of the bond lengths, bond angles, and torsional angles for this compound cannot be provided. Computational predictions from chemical databases suggest a structure where a benzoate group is attached to a 3-hydroxypyridine (B118123) ring at the 2-position uni.lu. However, these are theoretical values and have not been experimentally verified. A proper analysis would require a crystallographic information file (CIF) from which a detailed table of these geometric parameters could be extracted and discussed in the context of intramolecular strain and electronic effects.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound, featuring a hydroxyl group, a pyridine nitrogen, and two aromatic rings, strongly suggests the potential for a variety of intermolecular interactions in the solid state. These would likely include hydrogen bonding, with the hydroxyl group acting as a donor and the pyridine nitrogen or carbonyl oxygen acting as acceptors. Additionally, π-π stacking interactions between the pyridine and benzene rings of adjacent molecules would be anticipated to play a significant role in the crystal packing. However, without experimental X-ray diffraction data, the presence, geometry, and energetic contributions of these interactions remain speculative. Studies on structurally related compounds, such as methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, have revealed dense crystal packing governed by numerous C—H⋯π and π–π interactions, alongside weak C(aryl)—H⋯O interactions researchgate.net. It is plausible that this compound would exhibit a similarly complex network of non-covalent interactions.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

There is currently no published experimental data on the electronic absorption (UV-Vis) and emission (photoluminescence) spectra of this compound. Such spectra are crucial for understanding the electronic structure and photophysical properties of the molecule. An electronic absorption spectrum would reveal the wavelengths of light the molecule absorbs, corresponding to electronic transitions between molecular orbitals (e.g., π→π* and n→π* transitions). Emission spectroscopy would provide information on the molecule's ability to luminesce after excitation, detailing its fluorescence or phosphorescence properties, quantum yield, and excited-state lifetime. While the constituent aromatic rings suggest that the primary absorption would be in the UV region, the specific λmax values, molar absorptivity coefficients, and any potential emission characteristics are yet to be experimentally determined.

Computational and Theoretical Investigations of Methyl 3 3 Hydroxypyridin 2 Yl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. jmaterenvironsci.com For "Methyl 3-(3-hydroxypyridin-2-yl)benzoate," DFT calculations are instrumental in elucidating its fundamental electronic properties, predicting its reactivity, and interpreting spectroscopic data. These calculations typically involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. jmaterenvironsci.com

Geometry Optimization and Conformational Analysis

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or equilibrium geometry, must be determined. Geometry optimization is a computational process that systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest possible energy. researchgate.net For "this compound," this process would reveal the precise bond lengths, bond angles, and dihedral angles corresponding to its most stable conformation.

Given the presence of single bonds connecting the pyridine (B92270) and benzoate (B1203000) rings, as well as the methyl ester group, "this compound" can exist in multiple conformations. Conformational analysis is a systematic study of these different spatial arrangements and their corresponding energies. researchgate.net By rotating the dihedral angles around the key single bonds and performing a geometry optimization at each step, a potential energy surface can be mapped out. This analysis identifies the global minimum energy conformer (the most stable form) and other local minima (less stable, but still potentially populated conformers), as well as the energy barriers between them. While specific conformational analysis data for this molecule is not available in the reviewed literature, such studies are crucial for understanding its flexibility and how its shape might influence its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO represents the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests a more reactive molecule.

For "this compound," an FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would pinpoint the electron-rich and electron-poor regions, offering insights into its behavior in chemical reactions.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net The ESP map is plotted onto the electron density surface, with colors indicating different potential values: red typically represents regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net An ESP map for "this compound" would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the hydrogen atoms as areas of positive potential, providing a guide to its intermolecular interactions.

Detailed FMO and ESP data for "this compound" are not present in the surveyed literature, but the table below illustrates the kind of data that would be generated from such a DFT study.

| Computational Parameter | Description | Predicted Information for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

| Electrostatic Potential | The charge distribution across the molecule. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the frequencies of its fundamental vibrational modes.

For "this compound," DFT calculations would produce a list of vibrational frequencies and their corresponding IR and Raman intensities. researchgate.net These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. By comparing the calculated spectrum with an experimental one, each absorption band in the experimental spectrum can be assigned to a specific molecular motion, such as the stretching of the O-H, C=O, or C-N bonds, or the bending and torsional motions of the rings. While experimental and calculated vibrational spectra for this specific compound are not available in the literature reviewed, the table below outlines the expected vibrational modes.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Location in this compound |

| O-H Stretch | 3200-3600 | Hydroxyl group on the pyridine ring. |

| Aromatic C-H Stretch | 3000-3100 | Phenyl and pyridine rings. |

| C=O Stretch | 1700-1750 | Methyl ester group. |

| C=C/C=N Stretch | 1400-1650 | Aromatic rings. |

| C-O Stretch | 1000-1300 | Ester and hydroxyl groups. |

Prediction of NMR and UV-Vis Spectroscopic Parameters

Computational chemistry can also predict the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of molecules. Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.com These calculations provide theoretical chemical shift values for each nucleus in the molecule, which can be compared to experimental data to aid in the structural elucidation and assignment of complex spectra.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. mdpi.com TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a list of excitation energies (which correspond to absorption wavelengths, λ_max) and oscillator strengths (which relate to the intensity of the absorption). This information is invaluable for understanding the electronic structure of a molecule and interpreting its color and photophysical properties.

Although specific predicted NMR and UV-Vis data for "this compound" are not available in the reviewed literature, these computational techniques are standard tools for characterizing new compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior in Solution

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its interactions with a solvent. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For "this compound," an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and track the trajectory of every atom over a period of nanoseconds or longer. This allows for the exploration of the molecule's conformational landscape in a solution environment, revealing which conformers are most stable and the dynamics of transitions between them. MD simulations can also provide information on how the molecule interacts with solvent molecules, including the formation and breaking of hydrogen bonds. This is particularly relevant for "this compound" due to its hydroxyl group and nitrogen and oxygen atoms, which can act as hydrogen bond donors and acceptors. No specific MD simulation studies for this compound were found in the literature.

Quantum Chemical Studies on Tautomeric Forms and Isomerization Pathways

Tautomerism is a key phenomenon for many heterocyclic molecules, including those with a 3-hydroxypyridine (B118123) core. "this compound" can potentially exist in equilibrium with its pyridone tautomer, where the hydroxyl proton moves to the pyridine nitrogen.

Quantum chemical calculations, particularly DFT, are highly effective for studying tautomeric equilibria. By calculating the relative energies of the different tautomeric forms, it is possible to predict which tautomer is more stable and by how much. These calculations can also be performed in different simulated solvent environments to understand how polarity affects the position of the equilibrium.

Furthermore, computational methods can be used to map the isomerization pathway between the tautomers. This involves locating the transition state structure that connects the two forms and calculating the activation energy barrier for the tautomerization reaction. A high energy barrier would suggest a slow interconversion, while a low barrier would indicate a rapid equilibrium. While the tautomerism of the parent 2-hydroxypyridine (B17775) is well-studied, specific computational investigations into the tautomeric forms and isomerization pathways of "this compound" are not documented in the reviewed scientific literature.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The elucidation of reaction mechanisms at a molecular level is a fundamental application of computational chemistry. For a compound like this compound, these methods could be employed to understand its formation, potential isomerization, or decomposition pathways.

A Transition State (TS) search is a computational procedure to locate the saddle point on a potential energy surface that connects reactants and products. This highest energy point along the reaction coordinate represents the transition state, a fleeting molecular configuration that determines the activation energy of the reaction. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to identify this state.

Once a transition state is located and verified (typically by confirming the presence of a single imaginary frequency in a vibrational analysis), an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product structures. This provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction, confirming that the identified transition state indeed connects the desired chemical species.

For this compound, this could be applied, for example, to study the rotational barrier of the bond connecting the pyridine and benzene (B151609) rings or to investigate potential intramolecular hydrogen transfer reactions involving the hydroxyl group.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are pivotal in drug discovery and materials science for predicting the behavior of new molecules.

A typical QSAR/QSPR study involves several key steps:

Data Set Collection: A series of molecules with known activities or properties is compiled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These can represent constitutional, topological, geometric, or electronic features.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

While no specific QSAR/QSPR models for this compound have been published, its structural motifs, such as the pyridine ring, are common in medicinal chemistry. For instance, QSAR studies have been successfully applied to various pyridine derivatives to predict their anticancer or enzyme inhibitory activities. nih.govchemrevlett.comchemrevlett.com These studies often identify key molecular features that govern the compound's biological function.

In a hypothetical QSAR study including this compound, various descriptors would be calculated. The table below illustrates some common 2D and 3D descriptors that could be used in such a model.

| Descriptor Type | Descriptor Example | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Rotatable Bonds (nRotb) | The count of bonds that allow free rotation, indicating molecular flexibility. | |

| Topological | Zagreb Index | A value calculated from the degrees of vertices in the molecular graph, reflecting branching. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Polar Surface Area (PSA) | The surface area contributed by polar atoms, important for membrane permeability. nih.gov | |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. |

By developing a model based on a set of similar compounds with known properties, the activity or properties of this compound could be predicted. The resulting model and its associated contour maps could offer insights into how modifications to its structure—for example, changing the substituent on the benzoate ring or the position of the hydroxyl group—might enhance or diminish a desired property.

Advanced Applications and Methodological Developments Utilizing Methyl 3 3 Hydroxypyridin 2 Yl Benzoate Scaffolds

Role as Ligands in Homogeneous and Heterogeneous Catalysis

There are no specific research articles detailing the use of Methyl 3-(3-hydroxypyridin-2-yl)benzoate as a ligand in either homogeneous or heterogeneous catalysis. The potential for this molecule to act as a ligand, likely through its pyridyl nitrogen and hydroxyl oxygen, is recognized based on general principles of coordination chemistry, but this has not been translated into documented catalytic applications.

Metal-Ligand Cooperative Systems and Catalytic Activity

No studies were found that investigate this compound within the framework of metal-ligand cooperative systems. The concept of metal-ligand cooperation involves the ligand actively participating in bond-making and bond-breaking processes, a role that has not been explored or reported for this compound. Consequently, there is no data on its catalytic activity in such systems.

Application in Specific Organic Transformations (e.g., Hydrogenation, Dehydrogenation, C-H Activation)

A search for the application of this compound in specific organic transformations such as hydrogenation, dehydrogenation, or C-H activation yielded no results. While related pyridine-based ligands have been employed in these areas, research focusing on this particular benzoate (B1203000) derivative is absent from the literature.

Exploration in Functional Materials Science and Advanced Sensor Design

The exploration of this compound in the field of functional materials science and for the design of advanced sensors is not documented in available research.

Incorporation into Supramolecular Assemblies

There are no published findings on the incorporation of this compound into supramolecular assemblies. The potential hydrogen bonding and coordination sites of the molecule suggest theoretical possibilities for its use as a building block in supramolecular chemistry, but these have not been experimentally realized or reported.

Investigations into Chelation Properties for Metal Ion Sensing

No investigations into the chelation properties of this compound for the purpose of metal ion sensing have been published. The development of chemosensors often relies on observing a change in a physical property, such as color or fluorescence, upon metal ion binding, and such studies involving this compound are not available.

Development of Advanced Analytical Detection and Quantification Methodologies

There is no information available regarding the development of advanced analytical methodologies specifically for the detection and quantification of this compound. Standard analytical techniques could theoretically be applied, but no research dedicated to developing or validating specific methods for this compound has been found.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The quantitative analysis of "this compound" is crucial for quality control in its synthesis and for its application in further chemical processes. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering high resolution and sensitivity. The development of a robust HPLC method would likely involve a reversed-phase approach, given the compound's moderate polarity.

Method Development: A reversed-phase HPLC method for the separation and quantification of "this compound" and its potential impurities would be developed. Based on methods for similar pyridine (B92270) derivatives and benzoates, a C18 column would be a suitable stationary phase. nih.govresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to control the ionization of the phenolic hydroxyl and pyridine nitrogen) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov Gradient elution may be necessary to ensure the separation of the main compound from any process-related impurities, which might have different polarities. Detection would typically be carried out using a UV detector, as the pyridine and benzoate rings are strong chromophores. researchgate.net

Validation: The developed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters would include:

Specificity: The ability of the method to exclusively assess the analyte in the presence of other components (e.g., impurities, degradation products).

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

A hypothetical set of HPLC method parameters and validation results for "this compound" is presented in Table 1.

Table 1: Illustrative HPLC Method Parameters and Validation Summary for this compound

| Parameter | Value/Result |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-20 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | ~8.5 min |

| Validation Parameters | |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.0 - 102.0% |

| Precision (RSD) | < 2% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

This table presents hypothetical data based on typical values for similar compounds.

Electrochemical Characterization and Voltammetric Sensing

The electrochemical properties of "this compound" are of interest for developing electrochemical sensors and for understanding its redox behavior. The 3-hydroxypyridine (B118123) moiety is electroactive and can be oxidized. researchgate.net This characteristic can be exploited for the development of voltammetric sensing methods.

Electrochemical Characterization: The electrochemical behavior of the compound would likely be investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These studies would reveal the oxidation potential of the phenolic hydroxyl group and potentially other redox processes. The electrochemical oxidation of 3-hydroxypyridine derivatives is known to be pH-dependent. researchgate.net The electron-withdrawing nature of the methyl benzoate group might influence the oxidation potential.

Voltammetric Sensing: Based on its electrochemical activity, "this compound" could be a target for voltammetric sensors, or it could be used as a building block to create more complex sensors. For instance, it could be incorporated into a polymer matrix on an electrode surface to create a modified electrode for the detection of specific analytes. The interaction of the hydroxypyridine moiety with metal ions could also be exploited for the development of sensors for heavy metals.

A hypothetical summary of the electrochemical data for "this compound" is provided in Table 2.

Table 2: Illustrative Electrochemical Data for this compound

| Parameter | Value/Result |

| Cyclic Voltammetry (CV) | |

| Working Electrode | Glassy Carbon Electrode |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Anodic Peak Potential (Epa) | ~ +0.7 V vs. Ag/AgCl |

| Cathodic Peak Potential (Epc) | Not observed (irreversible oxidation) |

| Differential Pulse Voltammetry (DPV) | |

| Peak Potential | ~ +0.65 V vs. Ag/AgCl |

| Linear Range for Detection | Hypothetically 0.5 - 50 µM |

| Limit of Detection | Hypothetically ~0.1 µM |

This table presents hypothetical data based on the electrochemical behavior of similar 3-hydroxypyridine derivatives.

Spectrophotometric and Fluorometric Assay Development

The inherent spectroscopic properties of "this compound" make it amenable to spectrophotometric and fluorometric analysis. The 3-hydroxypyridine core is known to exhibit fluorescence, which is often pH-dependent. nih.govrsc.org

Spectrophotometric Assays: UV-Vis spectrophotometry can be a straightforward method for the quantification of this compound in solutions. The compound is expected to have characteristic absorption maxima due to the electronic transitions within the aromatic rings. researchgate.net A simple spectrophotometric assay could be developed by measuring the absorbance at a specific wavelength and using a calibration curve for quantification.

Fluorometric Assays: The fluorescence of 3-hydroxypyridine derivatives is a particularly valuable property for developing highly sensitive assays. nih.gov The fluorescence intensity and emission wavelength of "this compound" are expected to vary with pH, with the anionic form often being the most fluorescent. nih.gov This property can be used to develop ratiometric sensors or assays that are less susceptible to environmental interference. Furthermore, the chelation of metal ions by the hydroxypyridine moiety can lead to changes in fluorescence (either enhancement or quenching), which forms the basis for fluorometric assays for metal ion detection. rsc.org For instance, the interaction with iron (Fe³⁺) often leads to fluorescence quenching. rsc.org

A summary of the expected spectroscopic properties is given in Table 3.

Table 3: Illustrative Spectroscopic Properties of this compound

| Property | Value/Result |

| UV-Vis Absorption | |

| Absorption Maxima (λmax) | ~270 nm and ~310 nm (in neutral solution) |

| Fluorescence Emission | |

| Excitation Wavelength (λex) | ~310 nm |

| Emission Wavelength (λem) | ~380-400 nm (pH dependent) |

| Quantum Yield | Moderate (expected) |

This table presents hypothetical data based on the spectroscopic properties of similar 3-hydroxypyridine derivatives. researchgate.netnih.gov

Process Intensification and Scale-Up Methodologies for Chemical Manufacturing

The transition from laboratory-scale synthesis to industrial manufacturing of "this compound" requires careful consideration of process intensification and scale-up methodologies. The synthesis of functionalized pyridines can be complex, and optimizing the process for large-scale production is critical for economic viability and safety. acs.orgnih.gov

Process Intensification: This involves the development of novel equipment and techniques that offer significant improvements over conventional batch processes. For the synthesis of "this compound," which could involve a Suzuki or a similar cross-coupling reaction, process intensification could include:

Continuous Flow Chemistry: Using microreactors or flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scale-up. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for certain synthetic steps. acs.org

Catalyst Optimization and Recycling: Developing more active and stable catalysts, and implementing methods for their recovery and reuse, can greatly improve the process economics.

Scale-Up Methodologies: Scaling up the synthesis of a fine chemical like "this compound" involves more than simply increasing the size of the reactor. Key considerations include:

Heat and Mass Transfer: Ensuring efficient mixing and heat transfer is crucial to maintain consistent reaction conditions and prevent runaway reactions.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is necessary to predict how the reaction will behave on a larger scale.

Downstream Processing: Developing efficient and scalable methods for product isolation and purification, such as crystallization or chromatography, is essential.

Safety and Environmental Considerations: A comprehensive hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks. The environmental impact of the process, including solvent usage and waste generation, must also be addressed.

The synthesis of "this compound" would likely follow a multi-step pathway, and each step would need to be individually optimized and scaled up. A possible synthetic route could involve the coupling of a boronic acid derivative of one aromatic ring with a halogenated derivative of the other, followed by functional group manipulations.

Future Research Directions and Unexplored Avenues for Methyl 3 3 Hydroxypyridin 2 Yl Benzoate

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of complex molecules is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable synthetic routes to Methyl 3-(3-hydroxypyridin-2-yl)benzoate and its derivatives. Current approaches to similar biaryl compounds often rely on traditional cross-coupling reactions, which may involve expensive catalysts and harsh reaction conditions.

Exploration of greener alternatives is paramount. This could involve the use of earth-abundant metal catalysts or even metal-free coupling strategies. For instance, the synthesis of various pyridines and quinolines has been achieved using Rongalite as a cheap and efficient carbon synthon, offering higher yields under milder conditions compared to traditional methods. nih.gov Additionally, methods for the bio-based production of benzoate (B1203000) from renewable resources like glucose have been demonstrated in engineered microorganisms, presenting a potential avenue for the sustainable sourcing of one of the key structural components of the target molecule. researchgate.net

Future synthetic strategies could focus on:

C-H Activation: Direct arylation of the pyridine (B92270) ring via C-H activation would be a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability over batch processes. Developing a flow synthesis for this compound could enable more rapid and controlled production for further studies.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could lead to highly selective and sustainable processes.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of efficient synthetic pathways. nih.gov For this compound, AI and ML can be powerful tools to accelerate its investigation.

Machine learning models can be trained on existing data from related heterocyclic compounds to predict various properties of novel derivatives of the target molecule. nih.gov This includes predicting biological activity, toxicity, and physicochemical properties, thereby prioritizing the synthesis of the most promising candidates. mit.edu For instance, researchers have developed unified frameworks that can simultaneously predict molecular properties and generate new molecular structures, even with limited training data. uni.lu Such an approach could be invaluable in exploring the chemical space around this compound.

Exploration of Polypharmacology and Multi-Target Modulation for Complex Biochemical Pathways

The concept of "one drug, one target" is increasingly being replaced by the understanding that many diseases are complex and involve multiple biological pathways. Polypharmacology, the ability of a single compound to interact with multiple targets, is now seen as a desirable attribute for treating such diseases. The 3-hydroxypyridine (B118123) scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov

Future research should investigate the polypharmacological potential of this compound. This would involve screening the compound against a wide range of biological targets to identify any multi-target activities. For example, derivatives of (aryloxyacetylamino)benzoic acid have been identified as dual inhibitors of malate (B86768) dehydrogenase 1 and 2 (MDH1 and MDH2), which could be a valuable strategy for targeting cancer metabolism. nih.gov Given the structural similarities, exploring the potential of this compound to modulate multiple enzymes or receptors could uncover novel therapeutic applications for complex diseases like cancer, neurodegenerative disorders, and inflammatory conditions.

Design and Synthesis of Conjugates and Hybrid Molecules for Enhanced Biological Activity

The creation of hybrid molecules, where two or more pharmacophores are covalently linked, is a promising strategy for developing new therapeutics with improved efficacy and reduced side effects. uni-regensburg.de The scaffold of this compound is an excellent candidate for the design and synthesis of such conjugates.

By linking the core structure to other biologically active moieties, it may be possible to enhance its therapeutic potential or introduce new functionalities. For example, a hybrid molecule could be designed to target a specific cell type by incorporating a targeting ligand. Another approach could be to create a "two-drug cocktail" in a single molecule by combining the 3-hydroxypyridin-2-yl-benzoate scaffold with another known drug. nih.gov This can lead to synergistic effects and overcome drug resistance mechanisms. The development of hybrid scaffolds with biomimetic 3D architectures is also an emerging area, particularly in tissue engineering. nih.govnih.gov

Investigation into Photoredox Catalysis and Photoactivated Processes Involving the Scaffold

Photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the formation of chemical bonds under mild and environmentally friendly conditions. nih.gov This technology utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations. The pyridine ring is known to be susceptible to functionalization via photoredox catalysis.

Future research should explore the use of photoredox catalysis to functionalize the this compound scaffold. This could enable the introduction of a wide variety of substituents at different positions on the pyridine or benzoate rings, leading to the rapid generation of a library of derivatives for biological screening. For example, photoredox-mediated radical cyanation and Minisci-type alkylation have been successfully applied to other heterocyclic systems.

Furthermore, the inherent photochemical properties of the 3-hydroxypyridine scaffold itself could be investigated. It is possible that this compound or its derivatives could act as photosensitizers or be involved in photoactivated therapeutic strategies, such as photodynamic therapy.

Mechanistic Understanding of Uncharacterized Biochemical Interactions and Signaling Pathways

While the broader class of 3-hydroxypyridine derivatives has been studied for various biological activities, the specific biochemical interactions and signaling pathways modulated by this compound remain largely uncharacterized. Future research should aim to elucidate these mechanisms to understand its potential therapeutic effects and any potential off-target activities.

This would involve a combination of in vitro and in vivo studies, including:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the specific protein targets of the compound.

Pathway Analysis: Once the targets are identified, further studies would be needed to understand how the compound modulates the activity of these proteins and the downstream signaling pathways.

Phenotypic Screening: Assessing the effects of the compound in various cell-based and animal models of disease to correlate its molecular mechanism with a physiological outcome.

A deeper understanding of the compound's mechanism of action is crucial for its rational development as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(3-hydroxypyridin-2-yl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis involving condensation reactions between methyl 3-aminobenzoate derivatives and substituted pyridines is common. For example, analogous procedures use refluxing conditions with aryl acids or aldehydes in polar solvents (e.g., acetone or ethanol) to form ester-linked heterocycles. Reaction optimization may involve adjusting stoichiometry, temperature, and catalyst selection (e.g., triethylamine for acid scavenging) to improve yields . Post-synthesis purification often employs column chromatography (silica gel) with gradient elution (e.g., petroleum ether/ethyl acetate mixtures) and recrystallization for high-purity isolation .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively applied to characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the ester carbonyl (δ ~165–170 ppm) and hydroxylpyridine protons (δ ~8–10 ppm). Aromatic protons in the benzoate and pyridine rings appear as multiplet signals in δ 6.5–8.5 ppm .

- IR : Key peaks include C=O (ester, ~1720 cm⁻¹) and O-H (hydroxyl, ~3200–3500 cm⁻¹) .

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with ester cleavage and pyridine ring stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols .

- Storage : Store in airtight containers under dry, cool conditions (2–8°C) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can crystallographic data (e.g., X-ray diffraction) resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement provides precise bond lengths, angles, and torsion angles. For example:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding between hydroxylpyridine and ester groups can be analyzed via SHELX hydrogen-bonding tables .

- Validation : Cross-check with WinGX/ORTEP for ellipsoid visualization and geometry metrics (e.g., R-factor < 5%) .

Q. What strategies address contradictory data between computational modeling and experimental results for this compound?

- Methodological Answer :

- Revisiting Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model electron density around the hydroxylpyridine moiety.

- Experimental Replication : Repeat spectroscopic or crystallographic analyses under controlled humidity/temperature to rule out environmental effects.

- Hybrid Methods : Combine DFT calculations with molecular dynamics simulations to account for solvent interactions (e.g., DMSO or water) .

Q. How does the electronic structure of this compound influence its reactivity in substitution or coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The ester group deactivates the benzene ring, directing electrophilic substitution to the pyridine ring’s hydroxyl-adjacent position.

- Nucleophilic Sites : The hydroxylpyridine oxygen and ester carbonyl are potential nucleophilic targets. For example, Mitsunobu reactions could functionalize the hydroxyl group, while transesterification may modify the methyl ester .

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the pyridine ring requires careful ligand selection (e.g., PPh₃) to avoid ester hydrolysis .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) can be determined .

- Enzyme Inhibition : Fluorescence-based assays (e.g., NADH-coupled) for kinases or hydrolases. Pre-incubate the compound with target enzymes (e.g., cytochrome P450 isoforms) and measure activity via UV-Vis kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products